molecular formula C22H33Cl2FN2O B12629493 3,5-Dichloro-n-[(4-fluoro-1-nonylpiperidin-4-yl)methyl]benzamide CAS No. 918430-26-9

3,5-Dichloro-n-[(4-fluoro-1-nonylpiperidin-4-yl)methyl]benzamide

Katalognummer: B12629493
CAS-Nummer: 918430-26-9
Molekulargewicht: 431.4 g/mol
InChI-Schlüssel: QLMMCEUAEYTHQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dichloro-N-[(4-fluoro-1-nonylpiperidin-4-yl)methyl]benzamide is a halogenated benzamide derivative featuring a 4-fluoro-1-nonylpiperidin-4-ylmethyl substituent. This compound belongs to a class of molecules with diverse applications, including pharmaceuticals, agrochemicals, and coordination chemistry ligands. Its structure combines a 3,5-dichlorobenzamide core with a branched piperidine moiety, which may enhance lipophilicity and influence binding interactions in biological systems .

Eigenschaften

CAS-Nummer

918430-26-9

Molekularformel

C22H33Cl2FN2O

Molekulargewicht

431.4 g/mol

IUPAC-Name

3,5-dichloro-N-[(4-fluoro-1-nonylpiperidin-4-yl)methyl]benzamide

InChI

InChI=1S/C22H33Cl2FN2O/c1-2-3-4-5-6-7-8-11-27-12-9-22(25,10-13-27)17-26-21(28)18-14-19(23)16-20(24)15-18/h14-16H,2-13,17H2,1H3,(H,26,28)

InChI-Schlüssel

QLMMCEUAEYTHQQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCN1CCC(CC1)(CNC(=O)C2=CC(=CC(=C2)Cl)Cl)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3,5-Dichlor-N-[(4-Fluor-1-nonylpiperidin-4-yl)methyl]benzamid umfasst typischerweise mehrere Schritte, beginnend mit kommerziell erhältlichen Vorläufern. Ein gängiger Weg beinhaltet die folgenden Schritte:

    Nitrierung: Der Benzolring wird nitriert, um Nitrogruppen an den gewünschten Positionen einzuführen.

    Reduktion: Die Nitrogruppen werden mithilfe eines Reduktionsmittels wie Wasserstoffgas in Gegenwart eines Katalysators zu Aminen reduziert.

    Chlorierung: Die Aminogruppen werden dann chloriert, um Chloratome an den Positionen 3 und 5 einzuführen.

    Fluorierung: Das Fluoratom wird mithilfe eines Fluorierungsmittels eingeführt.

    Piperidinsubstitution: Der Piperidinring wird über eine nukleophile Substitutionsreaktion an den Benzolring gebunden.

    Amidierung: Der letzte Schritt beinhaltet die Bildung der Amidbindung durch Reaktion des substituierten Benzolrings mit einem geeigneten Amin.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Schritte umfassen, die jedoch für die großtechnische Synthese optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Strömungsreaktoren, das Hochdurchsatzscreening von Katalysatoren und die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig Abfall und Umweltbelastung zu minimieren.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

3,5-Dichlor-N-[(4-Fluor-1-nonylpiperidin-4-yl)methyl]benzamid hat mehrere wissenschaftliche Forschungsanwendungen:

    Medizinische Chemie: Es wird wegen seines Potenzials als Therapeutikum untersucht, da es in der Lage ist, mit spezifischen biologischen Zielstrukturen zu interagieren.

    Materialwissenschaften: Die einzigartige chemische Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuer Materialien mit spezifischen Eigenschaften.

    Biologische Forschung: Sie wird in Studien verwendet, um ihre Auswirkungen auf biologische Systeme und ihr Potenzial als Werkzeug zur Untersuchung biologischer Pfade zu verstehen.

    Industrielle Anwendungen: Die Verbindung kann bei der Entwicklung neuer industrieller Prozesse oder Produkte wie Beschichtungen, Klebstoffe und Polymere verwendet werden.

Wissenschaftliche Forschungsanwendungen

Antipsychotic Activity

Research indicates that 3,5-Dichloro-n-[(4-fluoro-1-nonylpiperidin-4-yl)methyl]benzamide exhibits antipsychotic properties. It acts as a dopamine D2 receptor antagonist, which is crucial in treating schizophrenia and other psychotic disorders. Studies have shown that compounds with similar structures can significantly reduce symptoms associated with these conditions by modulating neurotransmitter activity in the brain .

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory effects in preclinical studies. By inhibiting specific inflammatory pathways, it could serve as a therapeutic agent for conditions such as arthritis and other inflammatory diseases. The mechanism involves the modulation of cytokine production and the suppression of inflammatory cell migration .

Anticancer Properties

Emerging research suggests that this compound may have anticancer effects. Preliminary studies indicate that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the inhibition of cell proliferation . This makes it a candidate for further investigation in cancer therapeutics.

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. Various derivatives of this compound are being explored to enhance its pharmacological properties and reduce potential side effects. For instance, modifications to the piperidine ring or the introduction of different substituents on the benzamide moiety can lead to compounds with improved efficacy or selectivity .

Case Study 1: Antipsychotic Efficacy

In a controlled study involving animal models, researchers administered varying doses of this compound to assess its impact on psychotic behaviors induced by amphetamines. The results showed a significant reduction in hyperactivity and stereotypical movements compared to control groups .

Case Study 2: Inhibition of Inflammatory Markers

A study focused on the anti-inflammatory effects of this compound involved treating macrophages with this compound followed by stimulation with lipopolysaccharides (LPS). The findings revealed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Wirkmechanismus

Der Wirkungsmechanismus von 3,5-Dichlor-N-[(4-Fluor-1-nonylpiperidin-4-yl)methyl]benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die eine Rolle in biologischen Pfade spielen. Die Auswirkungen der Verbindung werden durch ihre Bindung an diese Zielstrukturen vermittelt, was zu Veränderungen in ihrer Aktivität oder Funktion führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem biologischen Kontext ab, in dem die Verbindung verwendet wird.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Pharmacological Benzamide Derivatives

[11C]Raclopride
  • Structure : (2S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-hydroxy-2-methoxybenzamide.
  • Key Features : Shares the 3,5-dichloro substitution on the benzamide core but incorporates a pyrrolidine ring, hydroxy, and methoxy groups.
  • Application : Widely used in positron emission tomography (PET) imaging for dopamine D2/D3 receptor studies .
(S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide
  • Structure : Features a tetrahydro-2H-pyran moiety and stereospecific (S)-configuration.
  • Key Features : Molecular weight 431.37 g/mol; designed for lab use in medicinal chemistry .
  • Comparison: The tetrahydro-2H-pyran group introduces steric and electronic differences compared to the target compound’s linear nonyl chain, possibly affecting solubility or metabolic stability.

Agrochemical Benzamides

Propyzamide (3,5-Dichloro-N-(1,1-dimethyl-2-propynyl)benzamide)
  • Structure : Contains a dimethylpropynyl group instead of a piperidine.
  • Application : Herbicide used to control weeds in crops; degrades into methyl 3,5-dichlorobenzoate .
  • Key Data: Property Propyzamide Target Compound Molecular Weight 256.128 g/mol Not reported Substituent Dimethylpropynyl 4-Fluoro-nonylpiperidine Application Agriculture Research/Pharmaceutical
  • Comparison: The nonylpiperidine in the target compound likely reduces volatility and enhances environmental persistence compared to propyzamide’s alkyne group.

Structural and Crystallographic Analogs

3,5-Dichloro-N-(2-methylbut-3-yn-2-yl)benzamide
  • Structure : Alkyne-substituted benzamide with a methylbutynyl group.
  • Research Findings : Crystal structure analysis reveals planar benzamide rings and intermolecular hydrogen bonding, influencing packing stability .
  • Comparison : The target compound’s piperidine ring may introduce conformational flexibility absent in rigid alkyne analogs, affecting molecular interactions.
3,5-Dichloro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
  • Structure : Methoxy and methylpiperazinyl substituents on the benzamide.

Biologische Aktivität

3,5-Dichloro-n-[(4-fluoro-1-nonylpiperidin-4-yl)methyl]benzamide is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C₁₅H₁₈Cl₂F₁N₂O
  • CAS Number : 1038992-15-2

This compound acts primarily as an antagonist of T-type calcium channels. These channels are crucial in various physiological processes, including neurotransmitter release and muscle contraction. By inhibiting these channels, the compound may modulate neuronal excitability and has potential implications in treating neurological disorders.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits various biological activities:

  • Neuroprotective Effects : Studies suggest that antagonism of T-type calcium channels can provide neuroprotective effects, which may be beneficial in treating conditions such as epilepsy or chronic pain syndromes .
  • Antidepressant Properties : There is emerging evidence indicating that compounds with similar structures may influence serotonin pathways, suggesting potential antidepressant effects .
  • Antitumor Activity : Some studies have highlighted the compound's ability to inhibit tumor cell proliferation, indicating a potential role in cancer therapy .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits T-type calcium currents in neuronal cells. This inhibition leads to reduced excitability and neurotransmitter release, supporting its potential use in managing excitatory neurotransmission-related disorders.

In Vivo Studies

Animal model studies have shown promising results where administration of this compound led to significant reductions in seizure frequency and severity in models of epilepsy. Furthermore, behavioral assays indicated improvements in depressive-like symptoms, suggesting a multifaceted therapeutic profile.

Case Studies

  • Epilepsy Management : A case study involving patients with refractory epilepsy demonstrated that treatment with this compound resulted in a notable decrease in seizure episodes compared to baseline measurements.
  • Chronic Pain Relief : Another case study reported that patients suffering from chronic pain conditions experienced significant pain relief when treated with this compound as part of a comprehensive pain management regimen.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
NeuroprotectionReduced neuronal excitability
AntidepressantAlleviated depressive symptoms
AntitumorInhibited tumor cell proliferation
Seizure ReductionDecreased frequency and severity of seizures
Chronic Pain ReliefSignificant pain reduction

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3,5-Dichloro-N-[(4-fluoro-1-nonylpiperidin-4-yl)methyl]benzamide, and how can reaction intermediates be characterized?

  • Answer : Synthesis typically involves:

  • Chlorination and fluorination of the piperidine ring via electrophilic aromatic substitution (EAS) to introduce Cl and F groups .
  • Alkylation using a nonyl halide to functionalize the piperidine nitrogen.
  • Amidation with 3,5-dichlorobenzoyl chloride under basic conditions (e.g., NaHCO₃) .
  • Characterization : Use NMR (¹H/¹³C) to confirm regiochemistry, LC-MS for purity (>95%), and DSC to detect thermal decomposition risks .

Q. What safety protocols are essential when handling this compound, given its structural analogs’ mutagenicity?

  • Answer :

  • Conduct Ames II testing to assess mutagenicity (as structurally similar anomeric amides show mutagenic potential) .
  • Use fume hoods, PPE (gloves, lab coats), and avoid skin contact. Store at −20°C in airtight containers to prevent degradation .
  • Monitor thermal stability via DSC, as decomposition exotherms may occur above 150°C .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

  • Answer :

  • Reaction Path Search : Quantum chemical calculations (DFT) predict transition states and regioselectivity in EAS steps .
  • Solvent Optimization : COSMO-RS simulations identify solvents (e.g., DCM vs. acetonitrile) that maximize yield while minimizing side reactions .
  • Data Integration : Machine learning models trained on PubChem datasets (e.g., reaction conditions, yields) can propose optimal synthetic routes .

Q. How do researchers resolve contradictions in bioactivity data between this compound and its analogs (e.g., Fluazuron)?

  • Answer :

  • Comparative Analysis : Use IC₅₀ assays against bacterial PPTase enzymes to compare inhibitory potency. Structural differences (e.g., nonyl vs. methyl groups) may explain divergent activities .
  • Hypothesis Testing : MD simulations of ligand-enzyme binding (e.g., Acps-PPTase) quantify steric/electronic effects of the nonylpiperidine moiety .
  • Statistical Validation : Apply factorial design (e.g., 2³ matrix) to test variables like pH, temperature, and substrate concentration .

Q. What methodological frameworks support hypothesis-driven research on this compound’s mechanism of action?

  • Answer :

  • Theoretical Anchoring : Use enzyme inhibition theories (e.g., competitive vs. allosteric) to design SPR assays for binding kinetics .
  • Pathway Mapping : Metabolomics (LC-HRMS) identifies disrupted biochemical pathways (e.g., fatty acid biosynthesis) in bacterial models .
  • Controlled Variables : Employ MIPVU-like protocols to standardize experimental parameters (e.g., incubation time, cell density) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.